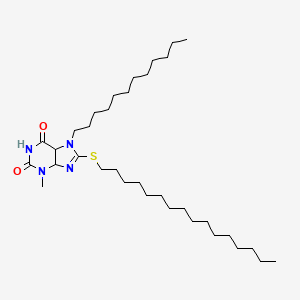

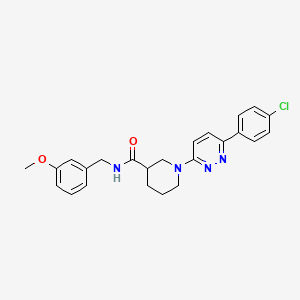

![molecular formula C21H19N7O2S2 B2909083 N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide CAS No. 1351641-23-0](/img/structure/B2909083.png)

N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound . Benzothiazole derivatives have been studied for their potential anti-tubercular properties .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

Compounds containing the benzo[d]thiazol moiety have been studied for their anti-inflammatory properties. The structural similarity suggests that our compound could be synthesized and evaluated for COX inhibition, which is a common target for anti-inflammatory drugs . This could lead to the development of new medications to treat conditions like arthritis or acute pain.

Anticancer Potential

Thiazole derivatives have shown promise in anticancer research. The presence of a thiazolopyridin moiety in the compound’s structure could be indicative of potential efficacy in inhibiting cancer cell growth. Studies could focus on assessing its ability to interact with various cancer-related targets, such as kinases or DNA .

Antimicrobial Activity

The antibacterial properties of thiazole and its derivatives are well-documented. This compound could be investigated for its efficacy against a range of bacterial strains, potentially leading to the development of new antibiotics, especially in the face of increasing antibiotic resistance .

Mecanismo De Acción

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the production of prostaglandins, which are lipid compounds that mediate inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins . This results in a reduction of inflammation and pain .

Pharmacokinetics

Similar compounds have been synthesized and evaluated for their anti-inflammatory activity . The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy.

Result of Action

The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain . Some compounds with similar structures have demonstrated excellent COX-2 selectivity index (SI) values and significant inhibition of albumin denaturation .

Propiedades

IUPAC Name |

N-[5-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N7O2S2/c1-12-2-3-13-16(8-12)31-20(24-13)26-18(29)11-28-7-4-14-17(10-28)32-21(25-14)27-19(30)15-9-22-5-6-23-15/h2-3,5-6,8-9H,4,7,10-11H2,1H3,(H,24,26,29)(H,25,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHAACDFTHQCAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC4=C(C3)SC(=N4)NC(=O)C5=NC=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N7O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2909003.png)

![5-Methyl-N-[1-(3-methylphenyl)cyclopentyl]-2-methylsulfonylpyrimidine-4-carboxamide](/img/structure/B2909015.png)

![N-(4-bromophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2909017.png)

![2,2,2-trifluoroethyl (1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2909018.png)

![4-fluoro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2909023.png)